molecular formula C20H23N3O4 B096384 Ac-Phe-Tyr-NH2 CAS No. 19361-52-5

Ac-Phe-Tyr-NH2

Cat. No.: B096384
CAS No.: 19361-52-5
M. Wt: 369.4 g/mol
InChI Key: NRNUHNDVXOFSJO-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Phe-Tyr-NH2, also known as Acetyl-Phenyl-Tyrosine-Amide, is a synthetic peptide composed of four amino acids. It is a small molecule that has been used in a wide range of scientific research applications, including cell signaling, drug delivery, and enzyme inhibition. This peptide has been studied extensively for its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.

Scientific Research Applications

  • Binding Affinities with Intestinal Peptide Transporter PepT1 : A study investigated the binding affinities of various amino-acid and peptide derivatives, including Ac-Phe-Tyr-NH2, with the mammalian intestinal peptide transporter PepT1. It was found that this compound interacted weakly with PepT1, suggesting the N-terminus is the primary binding site for both dipeptides and tripeptides (Meredith et al., 2000).

  • α-Chymotrypsin-Catalyzed Synthesis with ACE Inhibitor Activity : Another study focused on synthesizing N-Ac-Phe-Tyr-NH2 using an α-chymotrypsin-catalyzed condensation reaction. This peptide was noted for its angiotensin I-converting enzyme (ACE) inhibitor activity, crucial for regulating blood pressure (Shih‐Hao Hu et al., 2012).

  • Lipase-Catalyzed Amidation for Peptide Synthesis : In another study, the dipeptide N-Ac-Phe-Tyr-NH2 was synthesized via porcine pancreatic lipase catalyzed amidation. The study highlighted the potential use of lipase in peptide synthesis due to its ability to avoid secondary hydrolysis of the synthesized peptide, and its higher affinity toward tyrosinamide in amidation reactions (Chia-Hung Kuo et al., 2016).

  • Study of Phosphodiester-Linked Peptide-Oligonucleotide Hybrids : Research on nucleopeptides, including Ac-Tyr(p3' dACGT)-Ala-Phe-Gly-NH2, was conducted to investigate their stability to 3'-exonucleases. This study is significant for understanding the stability and functionality of peptide-nucleotide hybrids (Robles et al., 1997).

  • Investigation in HIV-1 Protease Peptidolytic Reaction : A study using oligopeptide substrates, including Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, investigated the peptidolytic reaction of HIV-1 protease. This research provides insights into the kinetic mechanism and activity of the HIV-1 protease, which is crucial for understanding the virus's replication process (Hyland et al., 1991).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Ac-Phe-Tyr-NH2 can be found online . It is recommended to handle this compound with care and use it only for research and development purposes .

Future Directions

The future directions of Ac-Phe-Tyr-NH2 research could involve further investigation into its permeation through lipid bilayers , as well as its potential applications in drug design and pharmacokinetics .

Mechanism of Action

Target of Action

The primary target of Ac-Phe-Tyr-NH2 is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is involved in pain regulation, mood control, immune response, and other physiological functions.

Mode of Action

This compound interacts with its target, the μ-opioid receptor, through a mechanism that is presumed to be analogous to that of endogenous peptides . This interaction leads to the desensitization of the receptor, which can result in analgesic effects .

Biochemical Pathways

This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

It is known that the compound can be administered subcutaneously . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, from which this compound is derived, makes the molecule more resistant to enzymatic degradation .

Result of Action

The primary result of this compound’s action is its analgesic effect. In animal models, it has been shown to significantly prolong tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of this compound at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used in the synthesis of this compound can affect its stability and efficacy

Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13(24)22-18(12-14-5-3-2-4-6-14)20(27)23-17(19(21)26)11-15-7-9-16(25)10-8-15/h2-10,17-18,25H,11-12H2,1H3,(H2,21,26)(H,22,24)(H,23,27)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNUHNDVXOFSJO-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427269
Record name Ac-Phe-Tyr-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19361-52-5
Record name Ac-Phe-Tyr-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-L-PHENYLALANYL-L-TYROSINAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Phe-Tyr-NH2
Reactant of Route 2
Reactant of Route 2
Ac-Phe-Tyr-NH2
Reactant of Route 3
Reactant of Route 3
Ac-Phe-Tyr-NH2
Reactant of Route 4
Reactant of Route 4
Ac-Phe-Tyr-NH2
Reactant of Route 5
Reactant of Route 5
Ac-Phe-Tyr-NH2
Reactant of Route 6
Ac-Phe-Tyr-NH2
Customer
Q & A

Q1: How does Ac-Phe-Tyr-NH2, as a potential antihypertensive agent, interact with its target and what are the downstream effects?

A: this compound (N-Acetyl-Phenylalanine-Tyrosine-Amide) acts as a competitive inhibitor of Angiotensin I-Converting Enzyme (ACE). [, , ] While its exact binding mechanism is still under investigation, it's believed to interact with the active site of ACE, preventing the conversion of Angiotensin I to Angiotensin II. [] This inhibition of Angiotensin II production leads to vasodilation and a subsequent decrease in blood pressure. []

Q2: What are the structural characteristics of this compound?

A: this compound is a modified dipeptide composed of N-acetyl-Phenylalanine and Tyrosine-amide. While specific spectroscopic data isn't detailed within the provided abstracts, its molecular formula can be deduced as C20H23N3O4 with a molecular weight of approximately 369.4 g/mol. []

Q3: What enzymatic approaches have been explored for the synthesis of this compound?

A: Researchers have investigated both α-chymotrypsin and porcine pancreatic lipase (PPL) for the enzymatic synthesis of this compound. [, ] These studies focused on optimizing reaction conditions like solvent composition, temperature, enzyme concentration, and substrate ratios to maximize yield. Interestingly, PPL exhibited comparable catalytic efficiency to α-chymotrypsin in synthesizing this specific peptide. []

Q4: How does modifying the structure of this compound impact its interaction with the PepT1 transporter?

A: Research suggests that the N-terminus of this compound plays a crucial role in binding to the intestinal peptide transporter PepT1. [] Blocking the N-terminus with an acetyl group significantly reduces the binding affinity. For example, Ac-Phe-Tyr shows significantly weaker interaction with PepT1 compared to the unblocked Phe-Tyr. [] Additionally, blocking the C-terminus with an amide group has a less pronounced effect on binding affinity compared to N-terminal modifications. []

Q5: What are the current limitations in the research on this compound and what future directions could be explored?

A: The provided abstracts primarily focus on the synthesis and in vitro characterization of this compound. Further research is needed to explore its in vivo efficacy, pharmacokinetics, and potential toxicity. [, , ] Investigating the long-term effects, optimal dosage, and potential side effects in animal models and eventually clinical trials would be crucial for translating this compound into a viable antihypertensive therapeutic. Further exploration of the structure-activity relationship could lead to the development of derivatives with improved potency and selectivity for ACE.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.